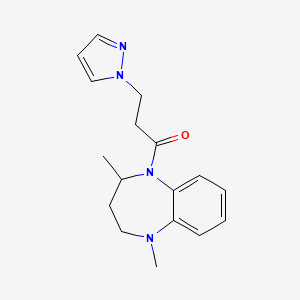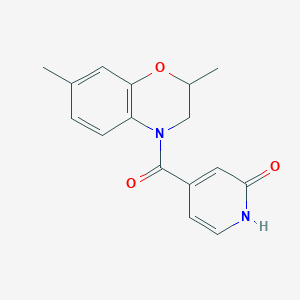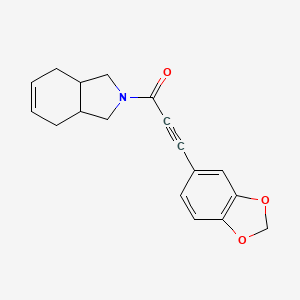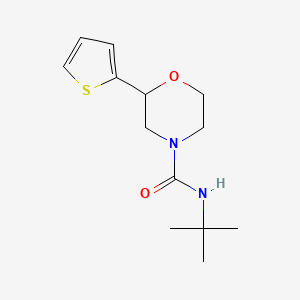
N-tert-butyl-2-thiophen-2-ylmorpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-2-thiophen-2-ylmorpholine-4-carboxamide: is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered ring containing sulfur, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-2-thiophen-2-ylmorpholine-4-carboxamide typically involves the condensation of thiophene derivatives with morpholine and tert-butyl isocyanate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and heating can optimize the reaction conditions and reduce production costs .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
Chemistry: N-tert-butyl-2-thiophen-2-ylmorpholine-4-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent .
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and infections. Its ability to modulate biological pathways makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of organic semiconductors and materials for electronic devices .
Mechanism of Action
The mechanism of action of N-tert-butyl-2-thiophen-2-ylmorpholine-4-carboxamide involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of enzymes and receptors involved in inflammatory pathways. The compound’s thiophene ring allows it to interact with various biological molecules, leading to its bioactive properties .
Comparison with Similar Compounds
Thiophene: A basic five-membered sulfur-containing ring.
Morpholine: A six-membered ring containing both oxygen and nitrogen.
N-tert-butyl-2-thioimidazole: Another thiophene derivative with similar structural features.
Uniqueness: N-tert-butyl-2-thiophen-2-ylmorpholine-4-carboxamide stands out due to its combination of a thiophene ring with a morpholine moiety and a tert-butyl group. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-tert-butyl-2-thiophen-2-ylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-13(2,3)14-12(16)15-6-7-17-10(9-15)11-5-4-8-18-11/h4-5,8,10H,6-7,9H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYZHXFAODGTIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCOC(C1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-cyclopropylpropan-2-yl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide](/img/structure/B6896132.png)
![N-(2-bicyclo[2.2.1]heptanylmethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide](/img/structure/B6896134.png)
![2,2-Dimethyl-4-thieno[3,2-b]pyridin-7-yl-1,4-thiazinane 1-oxide](/img/structure/B6896143.png)
![N-[1-(2,4-difluorophenyl)-2,2-dimethylpropyl]acetamide](/img/structure/B6896152.png)
![(6R)-4-[(2-chlorophenyl)methyl]-6-methylmorpholine-2-carboxamide](/img/structure/B6896154.png)
![4-benzyl-N-ethyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carboxamide](/img/structure/B6896159.png)
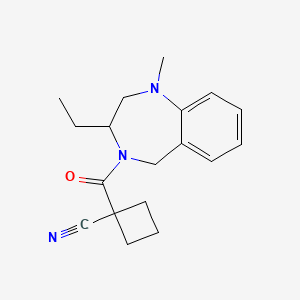

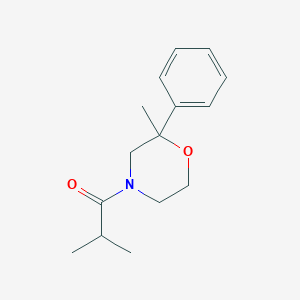
![1,3,3a,4,7,7a-Hexahydroisoindol-2-yl-[1-(2-methylpropyl)pyrrolidin-3-yl]methanone](/img/structure/B6896193.png)
![cyclopenten-1-yl-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B6896200.png)
